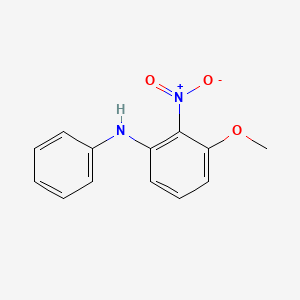

3-Methoxy-2-nitro-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-12-9-5-8-11(13(12)15(16)17)14-10-6-3-2-4-7-10/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWDRWLGRAVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 Methoxy 2 Nitro N Phenylaniline

Retrosynthetic Disconnection Analysis for the 3-Methoxy-2-nitro-N-phenylaniline Framework

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the most logical disconnection is the central C-N bond that links the two phenyl rings. This disconnection gives rise to idealized ionic fragments known as synthons, which are then translated into tangible chemical reagents, or synthetic equivalents.

Two primary disconnection strategies emerge from this analysis:

Disconnection A: This approach places a positive charge (electrophilic synthon) on the nitro-substituted ring and a negative charge (nucleophilic synthon) on the unsubstituted phenyl ring. The corresponding synthetic equivalents are an activated aryl halide, such as 1-halo-3-methoxy-2-nitrobenzene , and aniline (B41778) . This strategy forms the basis for Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Disconnection B: Conversely, this strategy considers the unsubstituted phenyl ring as the electrophilic partner and the substituted aniline as the nucleophile. The synthetic equivalents would be a phenyl halide (e.g., bromobenzene ) and 3-methoxy-2-nitroaniline . This approach is also viable for cross-coupling reactions, although the synthesis of the substituted aniline precursor is a prerequisite.

Given the strong activation provided by the ortho-nitro group in the 3-methoxy-2-nitrobenzene moiety, Disconnection A represents the most common and mechanistically favored pathway for the synthesis of the target molecule.

Classical Synthetic Routes to N-Phenylanilines with Directed Functionalization

Nucleophilic aromatic substitution is a foundational reaction for forming C-N bonds where a nucleophile displaces a leaving group on an electron-poor aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

Following Disconnection A, the synthesis of this compound can be achieved by the direct reaction of a halogenated 3-methoxy-2-nitrobenzene derivative with aniline. The nitro group at the C2 position strongly activates the ring towards nucleophilic attack, making the halide at the C1 position a suitable leaving group.

The reaction involves the attack of the nucleophilic aniline on the carbon atom bearing the halogen, leading to the formation of the Meisenheimer intermediate. The negative charge of this intermediate is delocalized and stabilized by the ortho-nitro group. Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the final product.

The rate and feasibility of an SNAr reaction are profoundly influenced by the substituents on the aromatic ring.

Electron-Withdrawing Groups (EWGs): The presence of a strong EWG, such as a nitro group (–NO₂), is crucial for activating the aryl halide. EWGs stabilize the negatively charged Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy of the rate-determining first step (nucleophilic attack). The activating effect is most potent when the EWG is located at the ortho or para position relative to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG. In the case of this compound synthesis, the nitro group is ortho to the leaving group, providing strong activation.

Electron-Donating Groups (EDGs): The methoxy (B1213986) group (–OCH₃) is an electron-donating group. EDGs generally decrease the rate of SNAr reactions by destabilizing the carbanion intermediate. However, its meta position relative to the site of substitution in the proposed precursor (1-halo-3-methoxy-2-nitrobenzene) means its deactivating effect is minimal and is overwhelmingly surpassed by the strong activating influence of the ortho-nitro group.

Leaving Group: The nature of the leaving group also affects the reaction rate. For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the breaking of the carbon-halogen bond. Consequently, the most electronegative halogens often lead to faster reactions because they enhance the electrophilicity of the carbon atom being attacked. The general reactivity order is F > Cl > Br > I. Thus, 1-fluoro-3-methoxy-2-nitrobenzene would be the most reactive substrate for this synthesis.

Reductive amination is a widely used method to form amines, which typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, followed by reduction. This method is primarily used for synthesizing amines with at least one alkyl group on the nitrogen and is not directly applicable for the formation of a bond between two aromatic rings, as required for N-phenylaniline synthesis.

However, related condensation strategies can be considered. For instance, alternative but less common methods for diarylamine synthesis include the reaction of nitrosoarenes with electron-rich arenes, initiated by reagents like nitrosonium tetrafluoroborate (NOBF₄), followed by reduction. This multi-step process involves C-N bond formation through electrophilic attack of a nitrosonium-activated nitrosoarene intermediate on an electron-rich aromatic partner. While mechanistically distinct from classical reductive amination, it represents a condensation-based approach to diarylamine frameworks.

When SNAr reactions are not feasible due to insufficient activation of the aryl halide, transition-metal-catalyzed cross-coupling reactions provide powerful alternatives for C-N bond formation.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. The C-N coupling variant, sometimes referred to as the Goldberg reaction, traditionally requires harsh conditions, including high temperatures (often exceeding 210 °C), polar aprotic solvents like DMF or nitrobenzene (B124822), and stoichiometric amounts of copper powder or copper salts.

The reaction is favored when the aryl halide is activated by electron-withdrawing groups. Modern advancements have led to milder conditions through the use of specific ligands, such as L-proline or N-methylglycine, which can facilitate the reaction at lower temperatures (40-90 °C).

| Parameter | Traditional Ullmann Condensation | Modern Ligand-Accelerated Ullmann |

| Catalyst | Stoichiometric Copper (powder, salts) | Catalytic Cu(I) salts (e.g., CuI) |

| Ligand | None | Amino acids (e.g., L-proline), diamines |

| Temperature | > 200 °C | 40 - 110 °C |

| Base | K₂CO₃ | K₂CO₃, Cs₂CO₃ |

| Solvent | DMF, Nitrobenzene | DMSO, Acetonitrile |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most versatile and widely used methods for synthesizing aryl amines. It generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.

The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. The choice of ligand is critical and has evolved over time, with bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) enabling the coupling of a wide range of substrates, including those with nitro groups.

| Parameter | Typical Buchwald-Hartwig Conditions |

| Catalyst | Pd(0) or Pd(II) precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) |

| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, X-Phos) |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) |

| Temperature | 80 - 120 °C |

| Solvent | Toluene, Dioxane |

Ullmann and Buchwald-Hartwig Cross-Coupling Methodologies for Arylamine Synthesis.

Ligand Design and Catalyst Optimization for C-N Cross-Coupling

The success of palladium-catalyzed C-N cross-coupling reactions is critically dependent on the choice of ligand coordinated to the palladium center. The ligand plays a crucial role in stabilizing the active Pd(0) species, facilitating the oxidative addition of the aryl electrophile, and promoting the final reductive elimination step to form the desired C-N bond. wuxiapptec.com For challenging substrates, such as those containing nitro groups, the design and selection of the ligand are paramount to achieving high efficiency and selectivity.

Biaryl phosphine ligands, developed extensively by the Buchwald group, have proven to be particularly effective for a wide range of C-N coupling reactions. nih.govorganic-chemistry.org Ligands like BrettPhos have been specifically identified as enabling the Buchwald-Hartwig amination of nitroarenes. acs.org These ligands are characterized by their steric bulk and electron-rich nature, which promote the formation of the catalytically active monoligated Pd(0) species and facilitate the challenging oxidative addition of the Ar–NO₂ bond. acs.orgnih.gov The development of palladium precatalysts, which are stable and easily activated, has also streamlined the process by avoiding the complexities of in-situ catalyst formation. wuxiapptec.com

Below is a table summarizing key ligands used in Buchwald-Hartwig amination and their relevant features for synthesizing compounds like this compound.

| Ligand Name | Structural Class | Key Features | Relevance to Nitroarene Coupling |

| XPhos | Biaryl Monophosphine | Bulky, electron-rich, promotes high catalyst turnover. | Effective for a broad range of aryl halides and amines. researchgate.net |

| BrettPhos | Biaryl Monophosphine | Specifically designed for challenging couplings; effective for using nitroarenes as electrophiles. acs.orgnih.gov | Enables direct denitrative C-N coupling, increasing synthetic efficiency. nih.gov |

| RuPhos | Biaryl Monophosphine | Highly efficient for arylation of secondary amines. nih.govorganic-chemistry.org | Useful in mixed-ligand systems to broaden substrate scope. organic-chemistry.org |

| BINAP | Bidentate Phosphine | Used in early Buchwald-Hartwig systems; effective but sometimes requires higher temperatures. | Can be effective, but often superseded by more advanced monophosphine ligands for challenging substrates. acs.org |

| NHC Ligands | N-Heterocyclic Carbenes | Strong σ-donors, form robust Pd complexes. | Show higher activity than some phosphine ligands for denitrative couplings, allowing lower catalyst loading. acs.org |

The optimization of the catalyst system may also involve a multi-ligand approach. For instance, a catalyst system based on two different biarylphosphine ligands (e.g., BrettPhos and RuPhos) can exhibit the best properties of catalysts based on each individual ligand, leading to exceptionally high reactivity and a broad substrate scope. nih.govorganic-chemistry.org

Reaction Condition Tuning for Yield and Selectivity of this compound

Achieving high yield and selectivity in the synthesis of this compound requires meticulous tuning of various reaction parameters. The interplay between the base, solvent, temperature, and reaction time is crucial for maximizing product formation while minimizing side reactions. youtube.com

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used strong base. wuxiapptec.com However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) may be employed, although this might necessitate higher reaction temperatures. bristol.ac.ukacs.org The solubility of the base can also impact reaction rates, with soluble organic bases sometimes offering advantages in homogeneous reaction mixtures. wuxiapptec.com

Solvent Effects: The solvent must solubilize the reactants and the catalyst system. Aprotic solvents are generally preferred. Toluene and 1,4-dioxane are common choices for Buchwald-Hartwig aminations. researchgate.net The polarity and coordinating ability of the solvent can influence the stability and activity of the palladium catalyst.

Temperature Control: Reaction temperatures typically range from 80-100 °C. wuxiapptec.comyoutube.com The temperature must be high enough to overcome the activation energy for the catalytic cycle but not so high as to cause decomposition of the reactants, products, or the catalyst, especially given the presence of a thermally sensitive nitro group.

The following table outlines the impact of tuning various reaction conditions on the synthesis.

| Parameter | Common Options | Effect on Reaction | Considerations for Selectivity |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃, DBU | Affects the rate of amine deprotonation and catalyst turnover. Stronger bases often lead to faster reactions. | A base that is too strong can promote side reactions or degrade functional groups. Base choice is critical for base-sensitive substrates. acs.org |

| Solvent | Toluene, Dioxane, THF, DMF | Influences solubility of reagents and stability of the catalytic species. | Solvent polarity can affect catalyst activity and reaction pathway. researchgate.net |

| Temperature | Room Temp to >100 °C | Reaction rates generally increase with temperature. | Higher temperatures can lead to catalyst decomposition or undesired side products (e.g., reduction of the nitro group). youtube.com |

| Catalyst Loading | 0.5 - 5 mol% | Higher loading can increase reaction rate but also cost. | Optimization aims to minimize catalyst loading without sacrificing yield, especially important for precious metals like palladium. nih.gov |

Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize multiple variables simultaneously, leading to a more robust and higher-yielding process than traditional one-variable-at-a-time (OVAT) optimization. bristol.ac.uk

Advanced and Sustainable Synthetic Protocols for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for C-N bond formation. These advanced protocols aim to reduce energy consumption, minimize solvent use, and employ milder reaction conditions.

Application of Photoredox Catalysis in Nitro Group Transformations

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool for organic synthesis. This methodology has been successfully applied to C-N cross-coupling reactions, often proceeding under much milder conditions than traditional thermal methods. nih.gov A significant development is the photochemical C-N coupling of aryl halides directly with nitroarenes, catalyzed by a Nickel(II) complex without an external photosensitizer. nih.govresearchgate.net This reaction proceeds through the generation of an aryl radical from a Ni(I)/Ni(III) cycle, which then adds to a nitrosoarene intermediate formed in situ. nih.gov This approach is particularly valuable as it tolerates functional groups that are sensitive to the strong bases and high temperatures often required in conventional Buchwald-Hartwig aminations. nih.govresearchgate.net

Flow Chemistry and Continuous Synthesis of N-Phenylanilines

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. chemrxiv.orgacs.orgscispace.com The adaptation of Buchwald-Hartwig aminations to flow systems has been a key area of research. researchgate.net A major challenge in flow chemistry is the handling of solids, such as the inorganic bases and salt byproducts common in these reactions, which can clog the small channels of microreactors. chemrxiv.orgsemanticscholar.org Strategies to overcome this include using soluble organic bases like DBU, which form ionic liquid byproducts, thereby maintaining a homogeneous reaction mixture. chemrxiv.orgacs.orgsemanticscholar.org This approach has been successfully used to perform diverse aminations in continuous flow reactors, expanding the range of reactions that can be reliably run in a continuous fashion. acs.org

Mechanochemical Synthesis Approaches for Reduced Solvent Usage

Mechanochemistry, which utilizes mechanical force (e.g., through ball-milling) to induce chemical reactions, provides a compelling route to solvent-free synthesis. springernature.combeilstein-journals.org This approach aligns with green chemistry principles by drastically reducing or eliminating the need for bulk solvents. researchgate.networdpress.com The Buchwald-Hartwig C-N cross-coupling has been successfully performed in the solid state using mechanochemistry. nih.govresearchgate.net By combining a palladium precatalyst with a bulky, electron-rich phosphine ligand, an active catalyst can be generated in situ under ball-milling conditions, often in the open air. nih.gov This solvent-free method has been shown to be effective for a broad range of aryl halides and amines, including poorly soluble substrates that are difficult to couple in solution. nih.gov The reactions are often rapid, completing in under 30 minutes, offering a time-economical and sustainable alternative to solution-phase synthesis. nih.gov

Enzyme-Catalyzed or Biocatalytic Pathways

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. While the direct enzymatic C-N cross-coupling analogous to the Buchwald-Hartwig reaction is not established, chemoenzymatic and biocatalytic cascade reactions are emerging as viable green alternatives for aniline and diarylamine synthesis. acs.orgacs.org

One approach involves using nitroreductase (NR) enzymes. These enzymes can selectively reduce aromatic nitro compounds to the corresponding anilines. acs.orgnih.gov This biocatalytic reduction can be performed in continuous flow systems using immobilized enzymes, offering a sustainable alternative to traditional methods that often rely on high-pressure hydrogen and precious-metal catalysts. acs.orgnih.gov The resulting aniline can then be coupled in a subsequent chemical step. One-pot chemoenzymatic processes have been developed where a biocatalytic amination is combined with a chemical Buchwald-Hartwig N-arylation to produce chiral anilines. researchgate.net

Another novel strategy is the chemoenzymatic synthesis of phenol diarylamines using a non-heme diiron N-oxygenase. acs.orgacs.org In this method, the enzyme oxidizes an aniline to a nitroso intermediate, which then couples non-enzymatically with a phenol to form the diarylamine in an aqueous solution. acs.org While not a direct synthesis of this compound, these examples highlight the growing potential of biocatalysis to construct the core arylamine scaffold through environmentally benign pathways. nih.govsemanticscholar.org

The synthesis of this compound can be approached through several modern catalytic cross-coupling reactions. The primary methods include the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution (SNAr). Each of these strategies offers distinct advantages and is contingent on the availability of starting materials and desired scale of production.

Buchwald-Hartwig Amination

A prominent and widely utilized method for the formation of carbon-nitrogen bonds is the palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly efficient for coupling an array of aryl halides with amines. wikipedia.org For the synthesis of this compound, a common approach involves the cross-coupling of 3-bromo-2-nitroanisole with aniline.

A specific example of this synthesis has been reported with a 60% yield. acs.org The reaction employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in conjunction with a bulky phosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). acs.org The ligand is crucial as it facilitates the catalytic cycle and influences the reaction's efficiency. wikipedia.org The selection of a suitable base and solvent system is also critical for the success of the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|---|---|

| 3-bromo-2-nitroanisole | Aniline | Pd₂(dba)₃ | BINAP | Toluene | 60% |

Ullmann Condensation

An alternative, copper-catalyzed approach to forming the C-N bond is the Ullmann condensation. wikipedia.org This method is one of the older techniques for such transformations and typically requires higher temperatures compared to palladium-catalyzed reactions. wikipedia.org The reaction would involve the coupling of an aryl halide, such as 3-halo-2-nitroanisole, with aniline in the presence of a copper catalyst. Traditional Ullmann reactions often utilized copper powder at high temperatures in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Modern variations of the Ullmann reaction may employ soluble copper salts and ligands to facilitate the transformation under milder conditions. The presence of the electron-withdrawing nitro group on the aryl halide can activate the substrate for this type of coupling. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is also conceivable through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is viable due to the presence of a strong electron-withdrawing nitro group ortho to the potential leaving group (a halogen) on the anisole ring. libretexts.org This nitro group activates the aromatic ring towards nucleophilic attack by aniline. The reaction's success is highly dependent on the nature of the leaving group and the reaction conditions. For an SNAr reaction to proceed, the leaving group must be positioned at a site that allows for the stabilization of the negative charge of the Meisenheimer complex intermediate by the nitro group. libretexts.org

Scale-Up Considerations and Process Optimization for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that require careful consideration and process optimization.

The management of reaction conditions is also critical. Maintaining an inert atmosphere is essential as the active catalytic species can be sensitive to oxygen. sigmaaldrich.com The choice of base is another important consideration; while strong bases like sodium tert-butoxide can lead to high reaction rates, they may not be compatible with all functional groups. libretexts.org Weaker inorganic bases such as cesium carbonate or potassium phosphate are often employed in large-scale syntheses due to their better functional group tolerance, although they might require longer reaction times or higher catalyst loadings. libretexts.org The physical properties of the reaction mixture, such as the potential for slurrying with insoluble inorganic bases, can also pose challenges for stirring and heat transfer on a larger scale. chemrxiv.orgcatsci.com

| Parameter | Challenge | Optimization Strategy |

|---|---|---|

| Catalyst | High cost of palladium and ligands. acsgcipr.org | Minimize catalyst loading, explore more cost-effective ligands, and ensure efficient catalyst recovery. |

| Reaction Atmosphere | Sensitivity of the catalyst to air. sigmaaldrich.com | Implement robust inert gas blanketing and use of air-stable pre-catalysts. |

| Base Selection | Compatibility with functional groups and handling of solids. libretexts.orgchemrxiv.org | Screening of various bases to balance reactivity and functional group tolerance; consider soluble organic bases. |

| Solvent Choice | Impact on reaction rate, solubility, and downstream processing. | Conduct a solvent screen to identify optimal solvent for both reaction performance and product isolation. catsci.com |

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in subsequent applications. The primary purification method reported for laboratory-scale synthesis is silica gel column chromatography. acs.org While effective for small quantities, this technique is often not economically viable for large-scale production due to high solvent consumption and low throughput. researchgate.net

For industrial-scale purification, alternative methods such as recrystallization are generally preferred. The presence of a nitroaryl moiety in the target molecule suggests that alcoholic solvents could be suitable for recrystallization. rochester.edu The process would involve dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified compound while impurities remain in the solution. The choice of solvent is critical and would require experimental screening to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Other potential non-chromatographic purification techniques include precipitation and washing. A selective solvent can be used to wash the crude solid, dissolving impurities while leaving the desired product behind. google.com The development of a robust purification protocol would involve identifying the major impurities generated during the synthesis and devising a strategy to effectively remove them.

| Technique | Scale | Advantages | Disadvantages |

|---|---|---|---|

| Column Chromatography | Laboratory | High purity can be achieved. acs.org | Not cost-effective for large scale, high solvent usage. researchgate.net |

| Recrystallization | Laboratory & Industrial | Cost-effective, scalable, can yield high-purity crystalline product. | Requires suitable solvent system, potential for product loss in mother liquor. |

| Precipitation/Washing | Laboratory & Industrial | Simple, rapid, and can remove significant amounts of impurities. | May not achieve the same level of purity as recrystallization. |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 2 Nitro N Phenylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR studies are fundamental for the unambiguous structural assignment of organic molecules, providing insight into the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis and Coupling Constant Interpretation

A thorough search of scientific databases reveals a lack of specific, published ¹H, ¹³C, and ¹⁵N NMR data for 3-Methoxy-2-nitro-N-phenylaniline. While spectral data for related isomers and aniline (B41778) derivatives are available, they cannot be used for a precise analysis of this specific compound. rsc.org For a definitive structural confirmation, the acquisition of experimental 1D NMR spectra would be necessary to determine the exact chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Determination

Publicly available research findings from 2D NMR experiments (COSY, HSQC, HMBC, NOESY) specifically for this compound have not been identified. Such experiments would be crucial for confirming the connectivity between protons (COSY), directly attaching protons to carbons (HSQC), establishing long-range (2-3 bond) correlations between protons and carbons (HMBC), and determining through-space proximities of atoms (NOESY), thereby solidifying the structural assignment.

Variable Temperature NMR Studies for Conformational Dynamics

Information regarding variable-temperature NMR studies on this compound is not present in the available scientific literature. These studies would be valuable for investigating the conformational dynamics of the molecule, such as the rotation around the C-N bonds and the orientation of the methoxy (B1213986) and nitro groups, by analyzing changes in the NMR spectra at different temperatures. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy is a key technique for identifying functional groups and probing intermolecular interactions within a molecule.

Identification of Key Functional Group Vibrations (Nitro, Methoxy, N-H, Aromatic C=C)

Hydrogen Bonding and Intermolecular Interaction Analysis in Solid and Solution Phases

Specific studies analyzing the hydrogen bonding and intermolecular interactions of this compound in either the solid or solution phase using vibrational spectroscopy have not been found. In related nitroaniline compounds, the nitro group can act as a hydrogen bond acceptor, interacting with N-H donors. mdpi.comresearchgate.net Such interactions cause shifts in the vibrational frequencies of the involved groups. A detailed analysis for this compound would require dedicated experimental investigation. nih.govscholarsresearchlibrary.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an essential analytical technique for investigating the electronic transitions within a molecule. By measuring the absorption of UV or visible light, this method provides valuable information about the chromophores present and the extent of π-conjugation.

The UV-Vis spectrum of this compound is dominated by the electronic structure of its constituent aromatic systems. The primary chromophore is the 2-nitroaniline (B44862) moiety, which is further extended by the N-phenyl group. The key electronic features arise from the interplay between electron-donating and electron-withdrawing groups attached to the π-system.

Chromophores and Auxochromes: The nitro group (-NO₂) is a powerful chromophore and a strong electron-withdrawing group, which significantly influences the electronic absorption spectrum. The phenylamino (B1219803) group and the methoxy group (-OCH₃) act as auxochromes—groups that modify the absorption of the chromophore. Both the secondary amine nitrogen and the methoxy oxygen are electron-donating groups by resonance.

Electronic Transitions: The molecule is expected to exhibit two main types of electronic transitions:

π → π transitions:* These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The extended conjugation across the diphenylamine (B1679370) skeleton lowers the energy gap for this transition, shifting the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) compared to benzene (B151609) or aniline alone.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and methoxy groups, or the nitrogen atom) to a π* antibonding orbital. These bands are often observed as shoulders on the main π → π* absorption band.

Conjugation and Steric Effects: The degree of π-conjugation between the two phenyl rings across the C-N-C bridge is a critical factor. Ideally, a planar conformation would maximize conjugation. However, the presence of the nitro group at the ortho position relative to the N-phenyl group introduces significant steric hindrance. This forces the two phenyl rings to twist out of plane with respect to each other, resulting in a large dihedral angle. This loss of planarity partially disrupts the π-conjugation, leading to a hypsochromic (blue) shift compared to a hypothetical planar equivalent. The final absorption maximum is a balance between the bathochromic shift from the extended chromophore and the hypsochromic shift from steric hindrance.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity | Notes |

| π → π | π (bonding) → π (antibonding) | 250-450 nm | High | Associated with the conjugated aromatic system. The primary absorption band. |

| n → π | n (non-bonding) → π (antibonding) | 350-500 nm | Low | Arises from lone pairs on N and O atoms. May be obscured by the stronger π → π* band. |

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This compound, with its electron-donating (methoxy, amino) and electron-withdrawing (nitro) groups, possesses a significant ground-state dipole moment that changes upon electronic excitation. This makes its electronic transitions sensitive to the surrounding solvent environment.

The π → π* transition in molecules of this type typically involves an intramolecular charge transfer (ICT) from the electron-rich methoxy-phenylamine portion to the electron-deficient nitro-phenyl portion. The excited state is therefore more polar than the ground state.

Hydrogen Bonding Effects: In protic solvents (e.g., ethanol, methanol), specific interactions such as hydrogen bonding can occur. The N-H group and the oxygen atoms of the nitro and methoxy groups can participate in hydrogen bonding with solvent molecules. These interactions can further stabilize the ground or excited states, leading to additional shifts in the absorption spectrum compared to aprotic solvents of similar polarity. For instance, hydrogen bonding to the nitro group can enhance its electron-withdrawing character, further promoting the ICT and contributing to a red shift.

The sensitivity of the UV-Vis spectrum of this compound to solvent polarity makes it a potential candidate for use as a solvent polarity indicator.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of a compound from its measured monoisotopic mass. For this compound, the molecular formula is C₁₃H₁₂N₂O₃. HRMS can unambiguously confirm this composition by distinguishing it from other formulas with the same nominal mass.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₃ |

| Nominal Mass | 244 amu |

| Monoisotopic Mass (Calculated) | 244.08479 Da |

| Expected HRMS Result (M+H)⁺ | 245.09207 Da |

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, typically the molecular ion [M]˙⁺ or protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate product ions. The analysis of these fragments provides detailed structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways common to nitroaromatic compounds and diphenylamines. nih.gov

Key expected fragmentation pathways include:

Loss of Nitro Group: A primary fragmentation route for aromatic nitro compounds is the cleavage of the C-NO₂ bond, leading to the loss of a nitro radical (•NO₂) (46 Da), resulting in an ion at m/z 198.

Loss of Nitric Oxide: Rearrangement followed by the loss of a neutral nitric oxide molecule (NO) (30 Da) is also common, which would produce a fragment at m/z 214. This often involves the transfer of an oxygen atom to the neighboring ring or functional group.

Cleavage of Methoxy Group: The methoxy group can be lost either as a methyl radical (•CH₃) (15 Da) to give an ion at m/z 229, or following rearrangement, as formaldehyde (B43269) (CH₂O) (30 Da), yielding a fragment at m/z 214.

Cleavage of the C-N Bond: The bond between the nitrogen bridge and one of the phenyl rings can cleave, leading to fragments representative of the individual rings.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Identity of Loss/Fragment |

| 244 | •NO₂ (46) | 198 | [M - NO₂]⁺ |

| 244 | NO (30) | 214 | [M - NO]⁺ |

| 244 | •CH₃ (15) | 229 | [M - CH₃]⁺ |

| 244 | CH₂O (30) | 214 | [M - CH₂O]⁺ |

| 198 | CO (28) | 170 | [[M - NO₂] - CO]⁺ |

| 244 | C₆H₅ (77) | 167 | [M - C₆H₅]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. It also reveals how molecules pack together, forming supramolecular assemblies through various intermolecular interactions. nih.gov

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on structurally related compounds. researchgate.netmdpi.com

Molecular Conformation: The most significant conformational feature would be the dihedral angle between the two phenyl rings. Due to the severe steric repulsion between the ortho-nitro group on one ring and the ortho-hydrogen atom on the other N-phenyl ring, the molecule is forced into a highly non-planar conformation. This twist angle is expected to be significant, likely in the range of 60-90 degrees, to alleviate steric strain.

Supramolecular Assembly: The packing of molecules in the crystal lattice would be governed by a combination of intermolecular forces:

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, and the methoxy oxygen can also act as an acceptor. It is highly probable that the molecules would form hydrogen-bonded chains or dimers, with N-H···O(nitro) interactions being the most likely primary motif. mdpi.com

π-π Stacking: Despite the non-planar nature of the molecule, offset π-π stacking interactions between the aromatic rings of adjacent molecules are possible and often contribute to stabilizing the crystal packing. nih.gov

| Structural Feature | Predicted Characteristic | Governing Factors |

| Molecular Geometry | Non-planar | Steric hindrance from the ortho-nitro group. |

| Dihedral Angle (Ring-N-Ring) | ~60-90° | Minimization of steric repulsion. |

| Primary Intermolecular Interaction | N-H···O Hydrogen Bonding | Presence of N-H donor and -NO₂/-OCH₃ acceptors. |

| Supramolecular Motif | Chains or Dimers | Directionality of hydrogen bonds. nih.gov |

| Secondary Interactions | π-π Stacking, C-H···O bonds | van der Waals forces, electrostatic interactions. |

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is primarily defined by the spatial arrangement of its constituent aromatic rings and the substituent groups. Analysis of analogous structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides and 4-methoxy-N-(4-nitrobenzyl)aniline, provides valuable insights into the expected structural parameters. mdpi.comresearchgate.net

Bond Lengths: The bond lengths within the phenyl and aniline rings are expected to exhibit typical aromatic character, with C-C bond distances averaging around 1.39 Å. The C-N bond connecting the aniline nitrogen to the phenyl ring is anticipated to be in the range of 1.441 Å, similar to what is observed in N-(4-methoxyphenyl)-sulfonamides. mdpi.com The C-O bond of the methoxy group will likely have a length of approximately 1.37 Å. The N-O bonds of the nitro group are expected to be around 1.22 Å.

Interactive Data Table: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) | Basis of Prediction |

| C-C (aromatic) | ~1.39 | General aromatic character |

| C-N (amine) | ~1.44 | Analogy with N-(4-methoxyphenyl)-sulfonamides mdpi.com |

| C-O (methoxy) | ~1.37 | Analogy with methoxy-substituted phenyls mdpi.com |

| N-O (nitro) | ~1.22 | General nitro group characteristics |

| C-H (aromatic) | ~0.93-0.96 | Standard C-H bond lengths |

| C-H (methyl) | ~0.98 | Standard C-H bond lengths |

Interactive Data Table: Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) | Basis of Prediction |

| C-C-C (aromatic) | ~120 | sp² hybridization in benzene rings |

| C-N-C (amine) | Variable | Dependent on electronic and steric factors |

| O-N-O (nitro) | ~125 | Typical for nitro groups |

| C-O-C (ether) | ~117 | Typical for aryl methyl ethers |

Torsional Angles: The torsional angles, or dihedral angles, are crucial for defining the three-dimensional conformation of this compound. The dihedral angle between the two phenyl rings is of particular interest. In analogous compounds like N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the C-S-N-C torsion angles show significant variation, leading to different orientations of the phenyl rings. mdpi.com For 4-methoxy-N-(4-nitrobenzyl)aniline, the dihedral angle between the benzene rings is reported to be 57.8(1)°. researchgate.net It is plausible that the phenyl rings in this compound are not coplanar due to steric hindrance between the ortho-nitro group and the second phenyl ring. The nitro group itself may be twisted out of the plane of the aniline ring.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The solid-state arrangement of this compound molecules will be governed by a combination of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially hydrogen bonding and π–π stacking.

Crystal Packing and Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by van der Waals forces and π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net In similar structures, such as certain N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, π–π contacts are observed with centroid-centroid distances around 3.7351(7) Å. mdpi.com These interactions contribute to the formation of stable, three-dimensional crystalline lattices.

Hydrogen Bonding Networks: The primary hydrogen bond donor in this compound is the N-H group of the aniline moiety. The oxygen atoms of the nitro group and the methoxy group can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the N-H group and the ortho-nitro group's oxygen is a possibility, which would lead to the formation of a stable six-membered ring. This type of intramolecular hydrogen bond is a common feature in 2-nitroanilines. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Structurally Related Chiral Analogues

While this compound itself is not chiral, the introduction of a chiral center would give rise to enantiomers that could be characterized by chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). yale.eduwikipedia.org These methods are highly sensitive to the three-dimensional arrangement of atoms and are invaluable for determining the absolute configuration of chiral molecules. yale.edu

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu For a hypothetical chiral analogue of this compound, the electronic transitions associated with the aromatic chromophores would exhibit CD signals. The sign and magnitude of these signals, known as Cotton effects, are directly related to the stereochemistry of the molecule. The aggregation of chiral molecules can sometimes lead to aggregation-induced circular dichroism (AICD), where the CD signals are enhanced or altered due to intermolecular interactions. rsc.org

Optical Rotatory Dispersion (ORD): ORD is the variation of the angle of optical rotation with the wavelength of light. wikipedia.org It is a complementary technique to CD and provides information about the stereochemistry of a chiral molecule. nih.gov The ORD spectrum of a chiral analogue of this compound would show a characteristic curve, with the sign of rotation being opposite for the two enantiomers. ORD is particularly useful for determining the absolute configuration of molecules, especially when compared with computational predictions. yale.edu

The study of chiral analogues is crucial for understanding how subtle changes in molecular structure can lead to significant differences in chiroptical properties. For instance, research on chiral triphenylpyrrole derivatives and diketopyrrolopyrrole chromophores has demonstrated how the introduction of chirality can induce helical self-assembly and circularly polarized luminescence. rsc.orgnih.gov Similar principles would apply to chiral derivatives of this compound, where the interplay of the chiral center with the nitro and methoxy-substituted aromatic systems would dictate their chiroptical response.

Chemical Reactivity Profiles and Mechanistic Investigations of 3 Methoxy 2 Nitro N Phenylaniline

Reactivity at the Nitro Group: Reduction, Condensation, and Rearrangement Pathways

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to the corresponding amino group. It can also participate in condensation and rearrangement reactions under specific conditions.

The reduction of the nitro group in 3-Methoxy-2-nitro-N-phenylaniline to an amino group is a synthetically important transformation, yielding 3-methoxy-N1-phenylbenzene-1,2-diamine. This reaction can be achieved through several methods, with catalytic hydrogenation and dissolving metal reductions being the most common.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas. libretexts.org The reaction is typically carried out in a solvent like methanol (B129727) or ethanol. For instance, the catalytic hydrogenation of similar compounds like 2-methoxy-5-nitroaniline (B165355) to 4-methoxy-1,3-benzenediamine has been studied, demonstrating the feasibility of this transformation. rsc.org The reaction conditions, including temperature, pressure, and catalyst loading, can be optimized to achieve high yields and selectivity. Studies on related o-nitroanilines have shown that the reaction is often first-order with respect to the nitro compound. acs.org

Dissolving Metal Reduction: This classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl). wikipedia.org The metal acts as the reducing agent, transferring electrons to the nitro group. This method is often robust and can tolerate a variety of other functional groups. The mechanism involves a stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. wikipedia.org

| Reduction Method | Typical Reagents | Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | 3-methoxy-N1-phenylbenzene-1,2-diamine | rsc.orgacs.org |

| Dissolving Metal Reduction | Fe, HCl | 3-methoxy-N1-phenylbenzene-1,2-diamine | wikipedia.org |

Under specific reaction conditions, the nitro group of this compound can participate in condensation reactions. For example, partial reduction of nitroaromatic compounds can lead to the formation of azoxy compounds through the condensation of a nitroso intermediate with a hydroxylamine intermediate. chemistrysteps.com While direct evidence for this compound is limited, the formation of azoxy derivatives is a known reaction pathway for many nitroaromatic compounds. chemistrysteps.com

The formation of N-oxides from the aniline (B41778) nitrogen is another potential transformation, although less common for the nitro group itself. The aniline nitrogen can be oxidized to an N-oxide, which can influence the subsequent reactivity of the molecule. scripps.edu

Reactivity at the Methoxy (B1213986) Group: Demethylation and Ether Cleavage Reactions

The methoxy group (–OCH₃) is a relatively stable ether linkage. However, under certain conditions, it can undergo cleavage to yield a hydroxyl group.

The cleavage of the methoxy group in this compound involves breaking the alkyl-oxygen bond (CH₃–O) rather than the aryl-oxygen bond (Ar–O). This is because the aryl C-O bond is strengthened by the delocalization of the oxygen lone pairs into the aromatic ring. Common reagents for ether cleavage include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chem-station.comcommonorganicchemistry.com The choice of reagent can be critical to avoid unwanted side reactions, especially given the presence of the acid-sensitive amino group and the reducible nitro group.

Successful demethylation of this compound would yield 2-nitro-3-hydroxy-N-phenylaniline. The resulting hydroxyl group is a versatile functional handle that can be further derivatized. For example, it can be acylated to form esters or alkylated to form different ethers, allowing for the synthesis of a wide range of new compounds. The presence of the ortho-nitro group may influence the acidity of the newly formed hydroxyl group.

| Reagent | Reaction Type | Product | Reference |

| BBr₃ | Demethylation | 2-nitro-3-hydroxy-N-phenylaniline | chem-station.com |

| HBr | Demethylation | 2-nitro-3-hydroxy-N-phenylaniline | commonorganicchemistry.com |

| AlCl₃ | Demethylation | 2-nitro-3-hydroxy-N-phenylaniline | chem-station.com |

Reactivity at the Aniline Nitrogen: Nucleophilicity and Electrophilicity

The reactivity of the aniline nitrogen in this compound is influenced by both the phenyl group and the substituted aromatic ring.

Nucleophilicity: The lone pair of electrons on the aniline nitrogen makes it nucleophilic. It can react with various electrophiles. However, the nucleophilicity of this nitrogen is reduced due to the electron-withdrawing effect of the ortho-nitro group. acs.org This deactivation is a result of the inductive effect and resonance delocalization of the nitrogen lone pair into the nitro-substituted ring. Despite this, the aniline nitrogen can still undergo reactions such as acylation with acyl chlorides or anhydrides to form the corresponding amides. Such reactions can also serve to protect the amino group during other transformations. libretexts.org

Electrophilicity: While the aniline nitrogen is primarily nucleophilic, the aromatic rings attached to it can exhibit electrophilic character, especially the nitro-containing ring. The strong electron-withdrawing nature of the nitro group activates the ortho and para positions to the nitro group for nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov Therefore, under strongly basic conditions, a nucleophile could potentially attack the aromatic ring, leading to displacement of a suitable leaving group, although in this specific molecule, there are no conventional leaving groups on the activated positions of the nitro-bearing ring. The phenyl ring, being less activated, is less susceptible to nucleophilic attack.

N-Alkylation and N-Acylation Reactions: Regioselectivity and Steric Effects.

The secondary amine nitrogen in this compound serves as the principal site for N-alkylation and N-acylation. The regioselectivity of these reactions is exclusively at the nitrogen atom, as reactions on the carbon atoms of the aromatic rings would disrupt the energetically favorable aromatic system. The reaction rates and success are, however, significantly modulated by the electronic environment and steric hindrance around the nitrogen.

The electron-withdrawing nitro group decreases the electron density on the aniline ring, rendering the nitrogen's lone pair less available for nucleophilic attack when compared to diphenylamine (B1679370). The electron-donating methoxy group partially counteracts this deactivating effect. Steric hindrance from the ortho-nitro group and the adjacent phenyl ring is a major factor, particularly for bulky alkylating or acylating agents, which can lead to slower reaction rates.

Table 1: Predicted Reactivity in N-Alkylation and N-Acylation

| Reagent | Predicted Product | Anticipated Relative Rate | Key Influencing Factors |

|---|---|---|---|

| Methyl iodide | 3-Methoxy-N-methyl-2-nitro-N-phenylaniline | Moderate | Minimal steric hindrance from the methyl group. |

| Isopropyl bromide | 3-Methoxy-N-isopropyl-2-nitro-N-phenylaniline | Slow | Increased steric hindrance from the bulkier isopropyl group. |

| Acetyl chloride | N-(3-Methoxy-2-nitrophenyl)-N-phenylacetamide | Fast | Highly reactive acylating agent, though some steric hindrance is present. |

| Benzoyl chloride | N-(3-Methoxy-2-nitrophenyl)-N-phenylbenzamide | Moderate to Slow | Substantial steric hindrance from the large benzoyl group. |

This table provides predicted outcomes based on established chemical principles, as specific experimental data for this compound is not widely available in public literature.

Protonation Equilibria and Basicity Studies.

The basicity of this compound is markedly low for an amine. This reduced basicity is a direct result of the powerful electron-withdrawing nitro group, which delocalizes the nitrogen's lone pair of electrons into the aromatic ring via resonance, thus diminishing their availability to accept a proton. While the methoxy group is electron-donating, its position meta to the amine means its activating influence is less pronounced than the deactivating effect of the ortho-nitro group. Consequently, the protonation equilibrium for this compound strongly favors the unprotonated form, and the pKa of its conjugate acid is expected to be considerably lower than that of aniline. Studies on similar compounds, like 3-nitrotyrosine, have shown that the nitro group significantly lowers the basicity of nearby functional groups due to its strong electron-withdrawing nature. researchgate.net

Reactivity of the Aromatic Rings: Electrophilic and Nucleophilic Aromatic Substitution.

The two aromatic rings of this compound display distinct reactivities toward electrophilic and nucleophilic attacks due to their different substituents.

Directing Effects of Nitro, Methoxy, and N-Phenyl Substituents on Electrophilic Attack.

The aniline ring bearing the nitro and methoxy groups is significantly deactivated towards electrophilic aromatic substitution. This is primarily due to the strong deactivating effect of the nitro group. The directing influences of the substituents are as follows:

Nitro group: A strong deactivating group that directs incoming electrophiles to the meta position. libretexts.org

Methoxy group: A strong activating group that directs incoming electrophiles to the ortho and para positions. youtube.comyoutube.com

N-Phenylamino group: A moderately activating group that also directs to the ortho and para positions. minia.edu.eg

The interplay of these effects suggests that any electrophilic attack on the substituted aniline ring is most likely to occur at position 5, which is ortho to the methoxy group and para to the amino group. However, the overwhelming deactivation by the nitro group makes such a reaction difficult. youtube.comminia.edu.eg In contrast, the unsubstituted phenyl ring is activated by the N-phenylamino group, which directs electrophiles to its ortho and para positions, making this ring the more probable site for electrophilic substitution. minia.edu.egnih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Position of Attack | Directing Influence | Predicted Reactivity |

|---|---|---|---|

| Substituted Aniline Ring | Position 5 | Methoxy (ortho), Amino (para) | Low |

| Unsubstituted Phenyl Ring | para-position | N-Phenylamino (para) | High |

| Unsubstituted Phenyl Ring | ortho-position | N-Phenylamino (ortho) | Moderate |

Exploration of Nucleophilic Aromatic Substitution on Activated Sites.

The substituted aniline ring in this compound is activated for nucleophilic aromatic substitution. masterorganicchemistry.com This activation is due to the presence of the strongly electron-withdrawing nitro group, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com The most probable site for nucleophilic attack is the carbon atom to which the nitro group is attached (position 2). The nitro group is a well-known activating group for such reactions, especially when positioned ortho or para to a leaving group. libretexts.orgmdpi.com

Investigation of Rearrangement Reactions and Tautomeric Equilibria.

While substituted diphenylamines can undergo rearrangements like the Smiles rearrangement, it is an unlikely pathway for this compound under normal conditions without modification of its functional groups.

Tautomeric equilibria are not a significant aspect of the chemistry of this compound in its ground state. The molecule predominantly exists in the amine form. While nitro compounds with an alpha-proton can exhibit nitro-aci tautomerism, this molecule lacks the necessary proton on the aromatic ring. Similarly, the phenolic tautomer of the methoxy group is not favored.

Kinetic and Thermodynamic Studies of Key Transformations Involving this compound.

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available sources. However, established chemical principles allow for a general understanding of the factors that govern the rates and equilibria of its transformations.

Kinetics: The rates of N-alkylation and N-acylation would be influenced by reactant concentrations, temperature, and solvent choice. The activation energy for these reactions would be affected by the steric hindrance around the nitrogen atom. For electrophilic aromatic substitution, the reaction rate would be considerably slower on the substituted ring compared to the unsubstituted one. In nucleophilic aromatic substitution, the addition of the nucleophile to the electron-deficient aromatic ring is typically the rate-limiting step. mdpi.com

Thermodynamics: The thermodynamics of reactions are determined by the relative stabilities of the reactants and products. For example, the protonation of the amine is thermodynamically unfavorable due to the electronic destabilization of the resulting cation by the nitro group.

Reaction Rate Determination and Activation Energy Calculations.4.6.2. Hammett Analysis and Structure-Reactivity Relationships.4.6.3. Isotopic Labeling Experiments for Mechanistic Probes.

A table of mentioned compounds is also not applicable as no specific compounds could be discussed in the context of the requested reactivity studies.

Computational and Theoretical Chemistry Studies on 3 Methoxy 2 Nitro N Phenylaniline

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the N-phenyl bond in 3-Methoxy-2-nitro-N-phenylaniline allows for different spatial orientations, or conformations. Understanding these conformations is crucial as they can have different energies and properties.

A torsional scan involves systematically rotating one part of the molecule relative to another around a specific bond and calculating the energy at each step. For this compound, a torsional scan around the N-C(phenyl) bond and the N-C(nitro-substituted phenyl) bond would be performed to:

Map the potential energy surface for these rotations.

Determine the energy barriers to rotation, which indicate how easily the molecule can interconvert between different conformations at a given temperature.

The torsional scans would reveal the energy minima on the potential energy surface, which correspond to stable conformers. A subsequent geometry optimization for each of these minima would provide the precise structure of each stable conformer. By comparing their final energies, their relative stabilities can be determined. This would reveal the most likely shape or shapes the molecule adopts under normal conditions.

Table 2: Hypothetical Relative Stabilities of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) (Placeholder) | Relative Energy (kcal/mol) (Placeholder) |

| 1 (Global Minimum) | 45° | 0.00 |

| 2 | 135° | 1.5 |

| 3 | -45° | 0.00 |

| 4 | -135° | 1.5 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which are essential for the structural characterization of molecules. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely employed for this purpose. scielo.org.zasdsu.edu

NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for determining the molecular structure. researchgate.netipb.pt Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can provide valuable data that, when compared with experimental spectra, aid in the definitive assignment of resonances. scielo.org.zadergipark.org.tr For substituted anilines and related nitroaromatic compounds, computational studies have shown that the chemical shifts are sensitive to the electronic environment and conformation of the molecule. scispace.comsciencepublishinggroup.com The presence of substituents like methoxy (B1213986) and nitro groups significantly influences the electron density distribution and, consequently, the magnetic shielding of the nuclei. ipb.pt

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups and understanding the vibrational modes of a molecule. DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net By comparing the computed vibrational spectra with experimental data, a detailed assignment of the observed bands to specific molecular motions can be achieved. scielo.org.zadergipark.org.tr This is particularly useful for complex molecules where spectral interpretation can be challenging.

UV-Vis Absorption Maxima: The electronic transitions of a molecule can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. TD-DFT is a prominent method for calculating the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. scielo.org.zasdsu.eduqu.edu.qa These calculations can help in understanding the nature of the electronic transitions, such as π → π* or n → π* transitions, and how they are influenced by the molecular structure and solvent effects. qu.edu.qaresearchgate.net For nitro-substituted aromatic compounds, intramolecular charge transfer (ICT) transitions are often observed and can be characterized through computational analysis. qu.edu.qa

| Parameter | Computational Method | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | Specific shifts for aromatic, methoxy, and amine protons |

| ¹³C NMR Chemical Shift (ppm) | DFT/GIAO | Specific shifts for all carbon atoms |

| Vibrational Frequency (cm⁻¹) | DFT/B3LYP | Characteristic bands for N-H, C-H, NO₂, and C-O stretching |

| UV-Vis λmax (nm) | TD-DFT | Absorption maxima corresponding to electronic transitions |

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the pathway of a chemical reaction is fundamental to controlling its outcome. Computational methods allow for the detailed exploration of reaction mechanisms at the molecular level.

Computational Modeling of Reaction Pathways and Energy Barriers

The study of a chemical reaction begins with identifying the equilibrium geometries of reactants and products. molcas.org The transition state (TS), which is a first-order saddle point on the potential energy surface (PES), represents the energy maximum along the reaction coordinate. molcas.org Locating the TS is crucial for understanding the reaction mechanism and calculating the activation energy barrier, which dictates the reaction rate. molcas.orgrsc.org Various computational algorithms are available for searching for transition states. Once located, frequency calculations are performed to confirm that the structure has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. q-chem.com

Solvent Effects on Reaction Energetics using Implicit and Explicit Solvent Models

Reactions are typically carried out in a solvent, which can significantly influence the reaction energetics and mechanism. researchgate.net Computational models can account for solvent effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. qu.edu.qa This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. researchgate.net Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used, where the reacting species are treated with a high level of quantum mechanics and the solvent molecules with a more approximate molecular mechanics force field. researchgate.net

The choice of solvent model depends on the specific system and the nature of the solute-solvent interactions being investigated.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Excluded Properties

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Phenomena

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time. This allows for the investigation of:

Derivatization Strategies and Synthesis of Analogues Based on the 3 Methoxy 2 Nitro N Phenylaniline Scaffold

Systematic Modification of the N-Phenyl Moiety for Structure-Reactivity Relationship (SAR) Studies

Research into related diphenylamine (B1679370) structures, such as 2-nitrodiphenylamine (B16788), demonstrates the importance of substituent effects on the phenyl rings for various applications. wikipedia.org For instance, in the context of antiplasmodial agents, modifications on a phenoxy ring of 2-phenoxybenzamides significantly influenced their activity. mdpi.com Shifting a substituent from a meta to a para position on a phenyl ring has been shown to dramatically increase activity in certain compounds. mdpi.com

The introduction of various functional groups at the ortho, meta, and para positions of the N-phenyl ring of 3-methoxy-2-nitro-N-phenylaniline can be explored. These substituents can range from simple alkyl and alkoxy groups to halogens and more complex moieties. The resulting data from these modifications helps to map the binding pocket of a target receptor or enzyme, identifying regions where bulk is tolerated or where specific electronic interactions are favorable.

For example, studies on 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues revealed that even small changes to the phenyl group could lead to significant differences in antagonist potency. ebi.ac.uk Similarly, research on methoxy-substituted tyramine (B21549) derivatives highlighted how different substitutions on a phenyl ring affect tyrosinase inhibitory activity. mdpi.com

The following table outlines a potential series of modifications to the N-phenyl moiety for SAR studies:

| Position of Substitution | Type of Substituent | Rationale |

| para | Electron-donating (e.g., -OCH3, -CH3) | To probe the effect of increased electron density on the phenyl ring. |

| para | Electron-withdrawing (e.g., -Cl, -CF3, -NO2) | To investigate the impact of reduced electron density. |

| meta | Various substituents | To explore steric and electronic effects from a different position. |

| ortho | Small substituents (e.g., -F, -CH3) | To assess the influence of substitution near the amine linkage. |

Introduction of Additional Functionalities onto the Methoxy-Nitro-Phenyl Ring

The synthesis of related nitroaromatic compounds, such as 4-methoxy-2-nitroaniline (B140478), often involves multi-step processes including acetylation, nitration, and hydrolysis. google.com These synthetic routes can potentially be adapted to introduce further substituents onto the this compound core. For instance, electrophilic aromatic substitution reactions could be employed to add groups to the positions activated by the existing methoxy (B1213986) and amino groups, although the deactivating effect of the nitro group must be considered.

Potential modifications could include:

Additional methoxy groups: To increase the electron-donating character and potential for hydrogen bonding.

Halogenation: To introduce atoms that can participate in halogen bonding and alter lipophilicity.

Alkylation: To add steric bulk and modify the compound's shape.

Synthesis of Bioisosteric Analogues (e.g., replacing nitro with cyano, methoxy with trifluoromethyl)

Bioisosteric replacement is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. researchgate.net This strategy involves substituting a functional group with another that has similar physical and chemical properties.

Nitro Group Replacement: The nitro group can be replaced with other electron-withdrawing groups such as a cyano (-CN) or a trifluoromethyl (-CF3) group. The synthesis of N-(4-cyano-3-trifluoromethylphenyl) derivatives has been documented, showcasing methods to incorporate these functionalities. google.com Such replacements can alter the electronic profile and metabolic stability of the molecule.

Methoxy Group Replacement: The methoxy group can be replaced by other groups like a trifluoromethyl group. The synthesis of 3-trifluoromethyl-substituted tetrahydroisoquinolines has been explored, demonstrating the feasibility of incorporating this moiety. nih.gov This change can significantly impact the lipophilicity and metabolic stability of the compound.

The following table summarizes potential bioisosteric replacements:

| Original Group | Bioisosteric Replacement | Potential Impact |

| Nitro (-NO2) | Cyano (-CN) | Altered electronics and polarity. google.com |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | Increased lipophilicity and metabolic stability. nih.gov |

| Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Increased lipophilicity and potential for altered binding interactions. nih.gov |

| Methoxy (-OCH3) | Hydroxyl (-OH) | Increased hydrogen bonding potential, but potential for rapid metabolism. nih.gov |

Preparation of Isotopic Analogues for Mechanistic and Labeling Studies

Isotopically labeled analogues are invaluable for a variety of scientific investigations, including mechanistic studies, metabolic fate determination, and as internal standards in quantitative assays. The synthesis of these analogues involves incorporating stable or radioactive isotopes at specific positions within the molecule.

Common isotopes used for labeling include:

Deuterium (²H or D): Often used to probe kinetic isotope effects to understand reaction mechanisms.

Carbon-13 (¹³C): Employed in NMR studies to elucidate structures and follow metabolic pathways.

Nitrogen-15 (¹⁵N): Useful for NMR studies and tracing the fate of nitrogen atoms.

The synthesis of isotopically labeled compounds typically requires the use of labeled starting materials or reagents. For instance, to introduce a ¹³C-labeled methoxy group, ¹³C-labeled methyl iodide would be used in the ether synthesis step. Similarly, deuterated starting materials can be used to create deuterated analogues.

Design and Synthesis of Polymeric or Oligomeric Derivatives Incorporating the this compound Unit

Incorporating the this compound scaffold into polymers or oligomers can lead to materials with novel properties and applications. illinois.edu This can be achieved by designing monomers that contain the core structure and then polymerizing them.

Two primary strategies for creating such polymers are:

Chain-growth polymerization: This involves creating a monomer with a polymerizable group, such as a vinyl or acrylate (B77674) group, attached to the this compound core.

Step-growth polymerization: This requires bifunctional monomers where the this compound unit has two reactive groups (e.g., an amine and a carboxylic acid) that can react to form a polymer chain.

The properties of the resulting polymer will depend on the nature of the polymer backbone and the density of the this compound units. These materials could have applications in areas such as functional coatings, responsive materials, or as scaffolds for catalysis.

Advanced Functional Applications and Material Science Relevance of 3 Methoxy 2 Nitro N Phenylaniline Excluding Clinical, Dosage, Safety

Utilization as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

3-Methoxy-2-nitro-N-phenylaniline serves as a valuable precursor in the synthesis of a variety of complex heterocyclic molecules, particularly phenazines and carbazoles. The presence of the nitro group ortho to the amine linkage is key to its reactivity, facilitating intramolecular cyclization reactions.

One of the primary applications of this compound is in the synthesis of substituted phenazine (B1670421) derivatives. The general strategy involves the reduction of the nitro group to an amino group, which can then undergo condensation with a suitable ortho-diamine to form the phenazine ring system. A well-established method for creating such precursors is the Buchwald-Hartwig amination, which couples an aniline (B41778) with a bromo-nitrobenzene derivative. acs.org For instance, nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines can be coupled with 1-bromo-2-nitrobenzene (B46134) derivatives to form bis(2-nitrophenyl)amines. acs.org Subsequent reduction of the two nitro groups furnishes the diamine, which can then be cyclized to yield the desired phenazine. acs.org This synthetic approach allows for the creation of phenazines with tailored electronic and steric properties.

Furthermore, this compound is a potential starting material for the synthesis of carbazole (B46965) derivatives. Carbazoles are an important class of nitrogen-containing heterocycles with applications in pharmaceuticals and organic electronics. A common method for carbazole synthesis is the Cadogan reaction, which involves the reductive cyclization of 2-nitrodiphenylamines. By analogy, the reduction of this compound would be expected to yield a transient nitrene or a related reactive species that undergoes intramolecular C-H amination to form the corresponding methoxy-substituted carbazole. nih.gov The use of sulfilimines, prepared from the corresponding anilines, as a nitrene source under visible light or rhodium catalysis represents a milder alternative to traditional methods. nih.gov

The versatility of this compound as a synthetic intermediate is summarized in the following table:

| Target Molecule Class | Synthetic Strategy | Key Reaction |

| Phenazine Derivatives | Buchwald-Hartwig coupling followed by reductive cyclization | Palladium-catalyzed amination, reduction of nitro groups |